An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-6-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in public literature. This guide consolidates information on closely related analogs and provides predicted values and generalized experimental protocols to serve as a foundational resource for researchers. All predicted and comparative data should be confirmed through empirical testing.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous bioactive compounds. The strategic incorporation of a fluorine atom onto the indole ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluoro-1H-indole-6-carboxylic acid is a halogenated indole derivative with potential applications in pharmaceutical and materials science research. This document provides a comprehensive overview of its predicted physicochemical properties, methods for their experimental determination, and a discussion of its potential biological significance.
Physicochemical Properties
Due to the scarcity of direct experimental data for 4-fluoro-1H-indole-6-carboxylic acid, the following table presents a combination of predicted values and experimental data for structurally similar compounds to provide an estimated profile.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Notes and Comparative Data |
| Molecular Formula | C₉H₆FNO₂ | - |
| Molecular Weight | 179.15 g/mol | - |
| Melting Point | 220 - 260 °C | The melting point of the isomer 4-fluoro-1H-indole-2-carboxylic acid is reported to be in the range of 220-224 °C.[1] The isomer 5-fluoroindole-2-carboxylic acid has a melting point of 259 °C (decomposition). A high melting point is expected due to the crystalline solid nature and intermolecular hydrogen bonding. |
| Boiling Point | > 400 °C (Predicted) | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. |
| pKa | 3.5 - 4.5 (Predicted) | The predicted pKa of the isomer 6-fluoro-1H-indole-4-carboxylic acid is 3.57. The carboxylic acid group is acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine atom and the indole ring.[2] |
| logP | 1.5 - 2.5 (Predicted) | The predicted XLogP3-AA for the related compound 5-fluoro-1H-indole-3-carboxylic acid is 2.1.[3] The value indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | The solubility of carboxylic acids in water decreases as the carbon chain length increases. Solubility is expected to be pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. |
| Appearance | White to pale yellow or brown powder | This is a typical appearance for many indole derivatives.[1] |
Spectroscopic Profile (Predicted)
The structural elucidation of 4-fluoro-1H-indole-6-carboxylic acid can be achieved through various spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar indole derivatives.
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¹H NMR (Proton NMR): The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (around 12-13 ppm). The N-H proton of the indole ring would likely appear as a broad singlet between 11 and 12 ppm. Aromatic protons on the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the positions of the fluorine and carboxylic acid substituents.
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¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
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IR (Infrared) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The N-H stretching vibration of the indole ring should be visible around 3300-3400 cm⁻¹.
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 4-fluoro-1H-indole-6-carboxylic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10 °C/minute) to determine an approximate melting point.
-
The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[6][7]
-
Apparatus: pH meter with a glass electrode, magnetic stirrer and stir bar, burette, beaker.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, 4-fluoro-1H-indole-6-carboxylic acid.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a co-solvent system if solubility is low).
-
The pH electrode is calibrated using standard buffer solutions.
-
The solution of the acid is titrated with the standardized NaOH solution, adding the titrant in small, known increments.
-
The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point corresponds to the pH at which the acid is half-neutralized, and at this point, pH = pKa.[8]
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9]
-
Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), 4-fluoro-1H-indole-6-carboxylic acid.
-
Procedure:
-
A known amount of the compound is dissolved in either n-octanol or water.
-
A known volume of this solution is added to a separatory funnel along with a known volume of the other immiscible solvent.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[9]
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.
-
Apparatus: Scintillation vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Reagents: Deionized water (or buffer of a specific pH), 4-fluoro-1H-indole-6-carboxylic acid.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous solvent in a vial.
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A sample of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the supernatant is quantified using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[10]
-
Potential Biological Significance
While specific biological activities of 4-fluoro-1H-indole-6-carboxylic acid are not well-documented, the broader class of fluoroindole derivatives has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity.[11]
Derivatives of fluorinated indoles have been investigated as:
-
Anticancer Agents: By targeting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[11]
-
Neuroactive Compounds: Serving as scaffolds for selective serotonin reuptake inhibitors (SSRIs).[11]
-
Antiviral Agents: Showing potential against viruses like HIV-1.[11]
-
Antimicrobial Agents: Exhibiting activity against various pathogens.[12][13]
The presence of both the fluoro- and carboxylic acid moieties on the indole scaffold of 4-fluoro-1H-indole-6-carboxylic acid makes it an interesting candidate for further investigation in these and other biological contexts.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like 4-fluoro-1H-indole-6-carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. web.williams.edu [web.williams.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
